

¹³C NMR spectral analysis of 2-(4-Methylphenyl)butan-2-ol

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Compound of Interest

Compound Name: 2-(4-Methylphenyl)butan-2-ol

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An In-Depth Technical Guide to the ¹³C NMR Spectral Analysis of **2-(4-Methylphenyl)butan-2-ol**

Foreword: Decoding Molecular Architecture

In the landscape of modern drug discovery and materials science, the unambiguous structural elucidation of novel chemical entities is paramount. Among the suite of analytical techniques available, Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy stands out as a powerful, non-destructive method for mapping the carbon skeleton of a molecule.^[1] This guide provides a comprehensive, field-proven approach to the ¹³C NMR analysis of **2-(4-methylphenyl)butan-2-ol**, a tertiary alcohol with distinct aliphatic and aromatic features. Our focus extends beyond mere data reporting to the causality behind the analysis—explaining why specific spectral features manifest and how experimental parameters are chosen to optimize data quality. This document is intended for researchers and professionals who seek not only to acquire a spectrum but to deeply understand the molecular information it contains.

The Subject Molecule: 2-(4-Methylphenyl)butan-2-ol

Understanding the molecule's structure is the foundational step for any spectral prediction and analysis. The compound, **2-(4-methylphenyl)butan-2-ol**, possesses a quaternary carbinol center, an ethyl group, a methyl group, and a para-substituted aromatic ring. This structure lacks significant symmetry, leading to a distinct signal for nearly every carbon atom. A systematic numbering of the carbon atoms is essential for clear assignment.

Caption: Structure of **2-(4-methylphenyl)butan-2-ol** with carbon numbering.

Due to the para-substitution on the benzene ring, the pairs of ortho-carbons (C2'/C6') and meta-carbons (C3'/C5') are chemically equivalent. Therefore, we anticipate a total of nine distinct signals in the proton-decoupled ^{13}C NMR spectrum.

Predicted ^{13}C NMR Spectrum: A First-Principles Analysis

The chemical shift (δ) of a ^{13}C nucleus is highly sensitive to its local electronic environment. Factors such as hybridization, electronegativity of neighboring atoms, and anisotropic effects dictate its resonance frequency.[\[2\]](#)

Aromatic Region (δ 120-150 ppm)

Aromatic carbons typically resonate in this downfield region.[\[3\]](#)

- **C4' (Ipso-Carbon):** This carbon is directly attached to the bulky, electron-donating tertiary alkyl group. Its signal is expected to be significantly downfield due to the substitution effect, likely in the 144-148 ppm range. Quaternary carbons often show weaker signals due to the lack of Nuclear Overhauser Enhancement (NOE) from directly attached protons.
- **C1' (Para-Carbon):** The carbon bearing the methyl group (C10) will be shifted downfield by the substituent effect, typically appearing around 135-138 ppm.
- **C3'/C5' (Meta-Carbons):** These carbons are meta to the tertiary alkyl group and ortho to the methyl group. They are expected to resonate in the typical aromatic C-H region, around 128-130 ppm.
- **C2'/C6' (Ortho-Carbons):** These carbons are ortho to the tertiary alkyl group and will experience its electronic influence. Their chemical shift is predicted to be in the 124-126 ppm range.

Carbinol Carbon (δ 70-80 ppm)

- **C2 (Quaternary Alcohol):** This is the tertiary carbinol carbon, directly bonded to an electronegative oxygen atom. This strong deshielding effect shifts its signal significantly

downfield into the 74-78 ppm region.[4] As a quaternary carbon, its signal intensity is expected to be low.

Aliphatic Region (δ 0-50 ppm)

This upfield region contains the signals from the sp^3 hybridized carbons of the alkyl groups.[5]

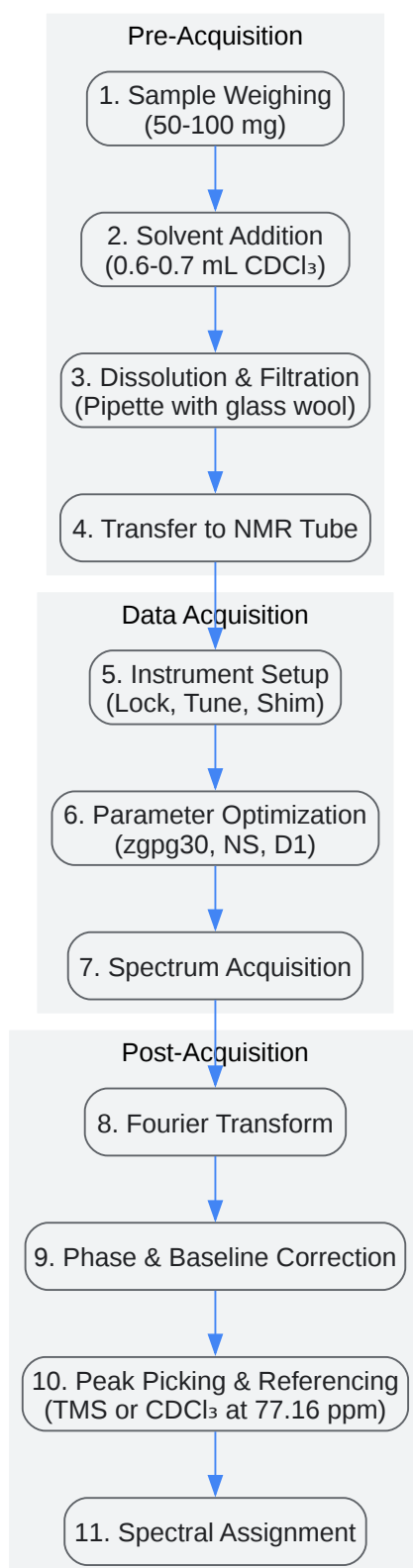
- C3 (Methylene): The CH_2 group of the ethyl substituent is adjacent to the quaternary center (C2). Its chemical shift is predicted to be around 35-39 ppm.
- C1 (Methyl on C2): The methyl group directly attached to the carbinol carbon (C2) will be deshielded compared to a standard alkane methyl group. Its signal is expected in the 28-32 ppm range.
- C10 (Aryl Methyl): The methyl group attached to the aromatic ring is a characteristic signal for toluene derivatives, typically found around 20-22 ppm.
- C4 (Terminal Methyl): The terminal CH_3 of the ethyl group is the most shielded carbon in the molecule, expected to resonate furthest upfield at approximately 8-10 ppm.

Data Summary: Predicted Chemical Shifts

Carbon Number(s)	Carbon Type	Predicted Chemical Shift (δ , ppm)	Rationale
C4'	Quaternary Aromatic (ipso)	144 - 148	Attached to the bulky alkyl substituent.
C1'	Substituted Aromatic	135 - 138	Para-carbon bearing the methyl group.
C3'/C5'	Aromatic CH	128 - 130	Meta to the main alkyl group.
C2'/C6'	Aromatic CH	124 - 126	Ortho to the main alkyl group.
C2	Quaternary Carbinol (C-OH)	74 - 78	Deshielded by the electronegative oxygen atom.[6]
C3	Methylene (CH ₂)	35 - 39	Adjacent to the quaternary carbinol center.
C1	Methyl (CH ₃)	28 - 32	Attached to the quaternary carbinol center.
C10	Aryl Methyl (CH ₃)	20 - 22	Typical chemical shift for a tolyl methyl group.
C4	Terminal Methyl (CH ₃)	8 - 10	Most shielded carbon, terminal position.

Experimental Protocol: A Self-Validating Workflow

Acquiring a high-quality ¹³C NMR spectrum requires meticulous sample preparation and careful selection of acquisition parameters. The trustworthiness of the final spectrum is built upon a robust and validated methodology.



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Caption: Standard workflow for ^{13}C NMR spectral acquisition and analysis.

Sample Preparation

The quality of the NMR sample directly impacts the quality of the resulting spectrum.

- **Mass Requirement:** Weigh approximately 50-100 mg of **2-(4-methylphenyl)butan-2-ol**. A higher concentration is necessary for ^{13}C NMR compared to ^1H NMR due to the low natural abundance (~1.1%) and smaller gyromagnetic ratio of the ^{13}C nucleus.[\[2\]](#)[\[7\]](#)
- **Solvent Selection:** Use 0.6-0.7 mL of deuterated chloroform (CDCl_3). CDCl_3 is a standard choice for its excellent solubilizing power for many organic compounds and its single, well-characterized solvent peak at 77.16 ppm, which can be used for spectral referencing.[\[8\]](#)
- **Dissolution and Filtration:** Dissolve the sample in the solvent in a small vial. To ensure magnetic field homogeneity, it is critical to remove any particulate matter. Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.
- **Final Sample:** The final sample volume in the NMR tube should be approximately 4-5 cm in height to ensure it is properly centered within the instrument's detection coil.[\[9\]](#) Cap the tube securely.

Data Acquisition Parameters

These parameters are optimized for a standard 400 MHz spectrometer but can be adapted.

- **Pulse Program:** A standard proton-decoupled pulse sequence such as zgpg30 (on Bruker systems) is recommended. The 30° pulse angle is a compromise that helps to mitigate the long T_1 relaxation times of quaternary carbons, allowing for a shorter recycle delay without excessive signal saturation.[\[10\]](#)
- **Spectral Width (SW):** A spectral width of approximately 240 ppm (e.g., from -10 to 230 ppm) is sufficient to cover the entire range of expected carbon chemical shifts.[\[11\]](#)
- **Acquisition Time (AQ):** An acquisition time of ~1.0-2.0 seconds provides adequate digital resolution.
- **Relaxation Delay (D1):** A relaxation delay of 2.0 seconds is a good starting point. While longer delays are needed for truly quantitative measurements, this value is suitable for

routine structural identification.[10]

- Number of Scans (NS): The signal-to-noise ratio improves with the square root of the number of scans. For a sample of this concentration, 128 to 1024 scans will typically be required to obtain a high-quality spectrum, especially for observing the weak quaternary carbon signals.

Advanced Analysis: DEPT Spectroscopy

To definitively confirm the assignments of protonated carbons, Distortionless Enhancement by Polarization Transfer (DEPT) experiments are invaluable.

- DEPT-90: This experiment will show signals only for CH (methine) carbons. For **2-(4-methylphenyl)butan-2-ol**, this spectrum should show only the four signals corresponding to the aromatic C2'/C6' and C3'/C5' carbons.
- DEPT-135: This experiment displays CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks. Quaternary carbons are absent. For this molecule, C1, C4, C10, and the aromatic CH carbons will be positive, while the C3 methylene carbon will appear as a negative peak. This provides an unambiguous method for distinguishing the C3 signal from the methyl signals (C1, C4, C10).[12][13]

Conclusion

The ¹³C NMR analysis of **2-(4-methylphenyl)butan-2-ol** is a straightforward yet illustrative example of the power of this technique. Through a systematic approach involving spectral prediction, meticulous sample preparation, optimized data acquisition, and the use of advanced experiments like DEPT, a complete and unambiguous assignment of the carbon skeleton can be achieved. This guide provides the technical framework and theoretical underpinnings necessary for researchers to approach such analyses with confidence, ensuring data integrity and accelerating the pace of scientific discovery.

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